molecular formula C15H11F3N4O B4670780 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B4670780
M. Wt: 320.27 g/mol
InChI Key: RQSBEGZZVNMEMB-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a chemical compound characterized by the presence of a phenoxymethyl group, a trifluoromethyl-substituted phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the following steps:

    Formation of the Phenoxymethyl Group: This can be achieved through the reaction of phenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and an appropriate catalyst like aluminum chloride.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form a phenoxyacetic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a tetrazole ring makes it particularly interesting for applications requiring high metabolic stability and specific molecular interactions.

Properties

IUPAC Name

5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)11-5-4-6-12(9-11)22-14(19-20-21-22)10-23-13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBEGZZVNMEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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